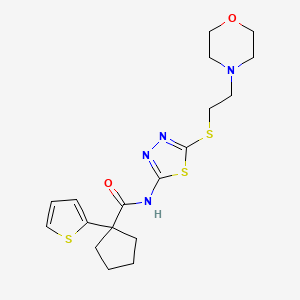
N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Transformations and Structural Analysis
The compound's chemical transformations involve reactions with various isothiocyanates and potassium thiocyanate, resulting in biologically active thiosemicarbazide derivatives. Such transformations highlight the versatility and potential for creating a range of compounds with varying biological activities. The structural aspects of these compounds have been established using spectroscopic methods and X-ray diffraction analysis (Nurkenov et al., 2013).
Pharmacological Scaffold and Biological Activities
1,3,4-thiadiazole, the core component of this compound, is a pharmacological scaffold used in medicinal chemistry. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, similar in structure to the compound , have been investigated for their biological activities, including antimicrobial and DNA protective abilities. This underscores the potential of such compounds in pharmacological applications (Gür et al., 2020).
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole-5-thione moiety, as in the structure of interest, have shown appreciable antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. This indicates the compound's potential in developing new antibacterial agents (Toshmurodov et al., 2021).
Application in Nematocidal Activities
Novel derivatives containing the 1,3,4-thiadiazole amide group, akin to the compound of interest, have been synthesized and evaluated for their nematocidal activities, showing significant effects against certain nematodes. This suggests the compound's potential use in agricultural or pest control applications (Liu et al., 2022).
Anticonvulsant Potential
Related compounds, with structural elements similar to the compound , have been studied for their anticonvulsant activity, compared with standard drugs. This implies the potential of such compounds in developing new treatments for epilepsy or related disorders (Archana, Srivastava, & Kumar, 2002).
Properties
IUPAC Name |
N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S3/c23-15(18(5-1-2-6-18)14-4-3-12-25-14)19-16-20-21-17(27-16)26-13-9-22-7-10-24-11-8-22/h3-4,12H,1-2,5-11,13H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFBUHOEPNYCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)
![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)
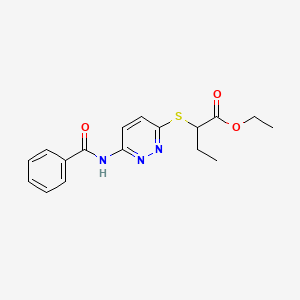

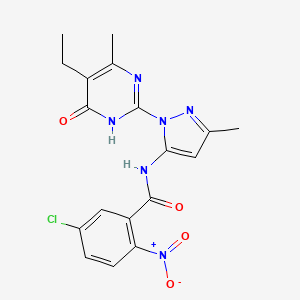
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)
![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
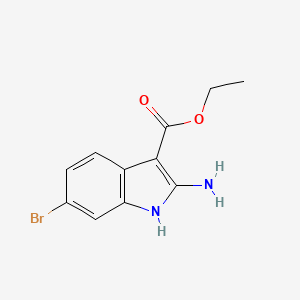
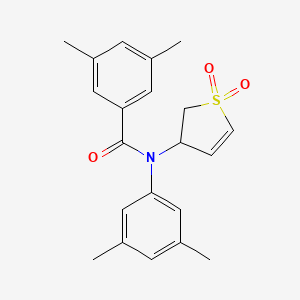
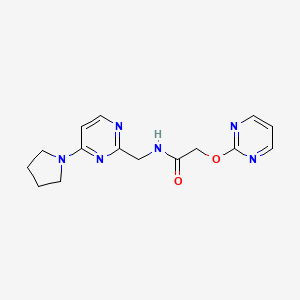
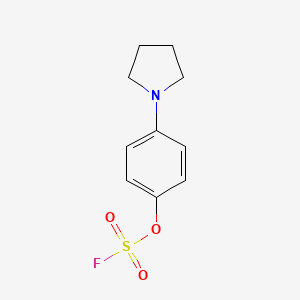
![7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2631547.png)
